Chlorotridodecylstannane
Description
Chlorotridodecylstannane (C₃₆H₇₅ClSn) is an organotin compound characterized by a central tin atom bonded to three dodecyl (C₁₂H₂₅) groups and one chlorine atom. Its molecular weight is 648.13 g/mol, and it is identified by CAS No. 5827-58-7 and EC No. 227-403-6 . Organotin compounds like this are widely used in industrial applications, including polymer stabilizers, catalysts, and biocides.
Properties
CAS No. |
5827-57-6 |
|---|---|
Molecular Formula |
C36H75ClSn |
Molecular Weight |
662.1 g/mol |
IUPAC Name |
chloro(tridodecyl)stannane |
InChI |
InChI=1S/3C12H25.ClH.Sn/c3*1-3-5-7-9-11-12-10-8-6-4-2;;/h3*1,3-12H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
QMUWWEYTBMDCKJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Organotin Compounds
The following table summarizes key structural and functional differences between Chlorotridodecylstannane and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications/Properties |
|---|---|---|---|---|
| This compound | C₃₆H₇₅ClSn | 648.13 | 1 Cl, 3 C₁₂H₂₅ | Stabilizers, potential biocidal activity |
| Tetradodecylstannane | C₄₈H₁₀₀Sn | 836.36 | 4 C₁₂H₂₅ | Heat stabilizers in plastics, lubricants |
| Dichloride(didodecyl)stannane | C₂₄H₅₀Cl₂Sn | 504.80 | 2 Cl, 2 C₁₂H₂₅ | Catalytic intermediates, surface treatments |
Structural Analysis
- The three dodecyl groups contribute to high lipophilicity, favoring applications in hydrophobic matrices like PVC stabilizers .
- Tetradodecylstannane: With four dodecyl groups, this compound is highly non-polar and thermally stable. Such properties make it suitable for high-temperature polymer processing, where oxidative degradation is a concern.
- Dichloride(didodecyl)stannane: The two chlorine atoms increase reactivity, making it a precursor in synthesizing other organotin compounds. Its reduced alkylation may limit solubility in non-polar systems compared to this compound.
Functional Differences
- Reactivity : this compound’s mixed substituents (Cl vs. C₁₂H₂₅) balance reactivity and stability. In contrast, Dichloride(didodecyl)stannane’s higher chlorine content likely accelerates hydrolysis or substitution reactions .
- Applications: this compound’s lipophilicity and moderate polarity may suit it for coatings or stabilizers requiring controlled release of active tin species. Tetradodecylstannane’s thermal stability is ideal for long-term polymer stabilization. Dichloride(didodecyl)stannane’s reactivity positions it as a synthetic intermediate for organotin biocides or catalysts.
Analytical Considerations
Identification and quantification of this compound and its analogs require advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are commonly used to distinguish between alkyl/chlorine substituents . For example, NMR can resolve the distinct chemical environments of chlorine-bound vs. alkyl-bound tin atoms. Regulatory screening for such compounds in articles (e.g., plastics) often employs extraction followed by inductively coupled plasma mass spectrometry (ICP-MS) to detect tin content .
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